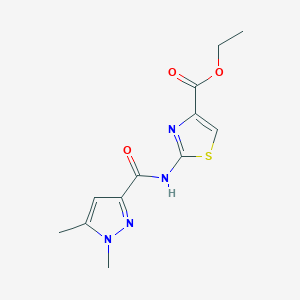

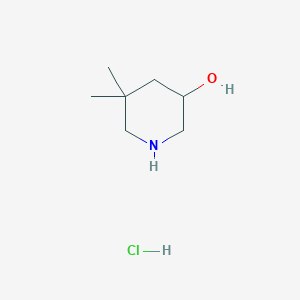

![molecular formula C14H17IO3 B2426101 1-(4-碘苯基)-4-丙基-2,6,7-三氧杂双环[2.2.2]辛烷 CAS No. 108614-59-1](/img/structure/B2426101.png)

1-(4-碘苯基)-4-丙基-2,6,7-三氧杂双环[2.2.2]辛烷

描述

DABCO is a bicyclic organic compound with the formula N2(C2H4)3. This colorless solid is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis .

Synthesis Analysis

The synthesis of DABCO-based compounds has been explored in various studies . For instance, a coordination polymer with a triply charged metal ion was obtained based on the conformationally mobile bridging ligand 1,4-diazabicyclo[2.2.2]octane N,N’-dioxide .Molecular Structure Analysis

DABCO is unusual in that the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages. Furthermore, the diazacyclohexane rings, of which there are three, adopt the boat conformations, not the usual chair conformations .Chemical Reactions Analysis

DABCO is used as a nucleophilic catalyst for various reactions . It has been used in the promotion of nucleophilic substitution reactions of benzyl halides .Physical And Chemical Properties Analysis

DABCO is a colorless solid. It is soluble and hygroscopic in water. Its melting point ranges from 156 to 160 °C, and its boiling point is 174 °C .科学研究应用

- Odabco 与各种含氧阴离子结合时会形成多种氢键结构。例如:

- Odabco 可以作为金属配合物中的配体。 值得注意的是,配位聚合物 [La(odabco)₃]Cl₃·xH₂O 已被合成,其特征是基于构象可移动 odabco 的三价阳离子 .

- Odabco(也称为 1,4-二氮杂双环[2.2.2]辛烷或 DABCO)在有机反应中用作固体催化剂。 其低毒性、环境友好性和高反应活性使其在各种转化中具有价值,产生高产率的产品 .

- 基于 Odabco 的化合物由于其脂环部分的移动性而表现出结构相变。 这些转变会影响压电、顺磁和铁电等功能特性 .

氢键结构基元

配位聚合物

催化

光学材料设计

结构相变

作用机制

Target of Action

DABCO is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis . It’s possible that “1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane” could have similar targets due to its structural similarity.

Mode of Action

DABCO functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules . “1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane” might interact with its targets in a similar way.

Biochemical Pathways

DABCO is involved in numerous organic transformations, including the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It’s possible that “1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane” could affect similar pathways.

Pharmacokinetics

DABCO is soluble and hygroscopic . These properties could influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane”.

Result of Action

The result of DABCO’s action can vary widely depending on the specific reaction it’s involved in . The effects of “1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane” could potentially be similar.

Action Environment

The action of DABCO can be influenced by various environmental factors, such as temperature and the presence of other chemicals . These factors could also influence the action of “1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane”.

安全和危害

未来方向

Ionic liquids that belong to the third-generation designs due to their intended biological activity are compounds with high potential applications as plant-protection products . The synthesis and characterization of novel ionic liquids with cations based on the alkyl derivatives of 1,4-diazabicyclo[2.2.2]octane have been described .

属性

IUPAC Name |

1-(4-iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17IO3/c1-2-7-13-8-16-14(17-9-13,18-10-13)11-3-5-12(15)6-4-11/h3-6H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHPSSAOVLINMSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

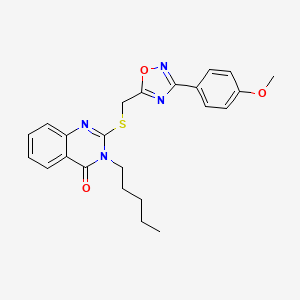

![2-Chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B2426023.png)

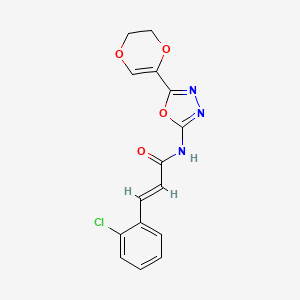

![N-[3-(3-{5-[methyl(prop-2-yn-1-yl)amino]pyrazin-2-yl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B2426024.png)

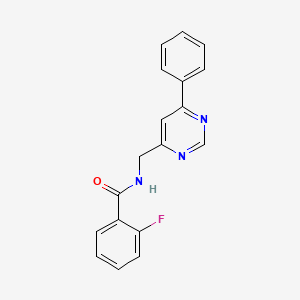

![2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2426025.png)

![(E)-methyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2426030.png)

![N-{[2-(2-propoxyphenoxy)pyridin-3-yl]methyl}but-2-ynamide](/img/structure/B2426036.png)

![3-(4-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide](/img/structure/B2426037.png)

![N-(diethoxymethyl)-3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-amine](/img/structure/B2426040.png)

![7-Fluoro-2-methyl-3-[[1-(oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2426041.png)